Cas no 2385723-99-7 (2,4-Dichloro-3-ethoxybenZaldehyde)

2,4-ジクロロ-3-エトキシベンズアルデヒドは、芳香族アルデヒドの一種であり、ベンゼン環にクロロ基とエトキシ基が置換した構造を有する。高い反応性を示し、特に有機合成中間体として有用で、農薬や医薬品の原料として応用される。クロロ基の電子求引性により、アルデヒド基の反応性が向上し、求核付加反応や縮合反応に適している。エトキシ基の存在により、溶解性や安定性が改善される点が特徴。純度が高く、副生成物の少ない合成経路が確立されており、研究・工業分野での信頼性が評価されている。

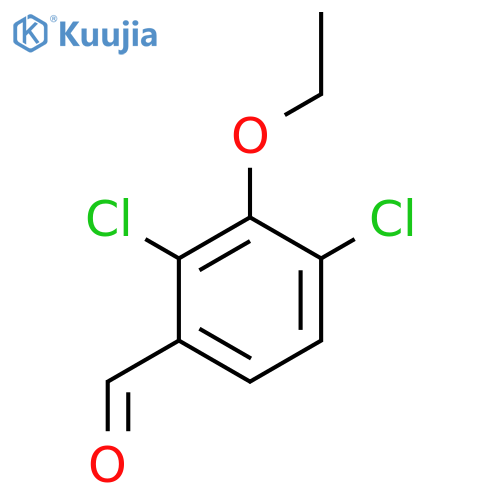

2385723-99-7 structure

商品名:2,4-Dichloro-3-ethoxybenZaldehyde

2,4-Dichloro-3-ethoxybenZaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichloro-3-ethoxybenZaldehyde

- 2385723-99-7

- MFCD34767546

-

- インチ: 1S/C9H8Cl2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3

- InChIKey: LQDLYVMWKQFUGD-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C=O)=CC=C(C=1OCC)Cl

計算された属性

- せいみつぶんしりょう: 217.9901349g/mol

- どういたいしつりょう: 217.9901349g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26.3Ų

2,4-Dichloro-3-ethoxybenZaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB611264-250mg |

2,4-Dichloro-3-ethoxybenzaldehyde; . |

2385723-99-7 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB611264-1g |

2,4-Dichloro-3-ethoxybenzaldehyde; . |

2385723-99-7 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB611264-5g |

2,4-Dichloro-3-ethoxybenzaldehyde; . |

2385723-99-7 | 5g |

€2218.40 | 2024-07-19 |

2,4-Dichloro-3-ethoxybenZaldehyde 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

2385723-99-7 (2,4-Dichloro-3-ethoxybenZaldehyde) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2385723-99-7)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315